molecular formula C25H24N2O3S B12452648 2-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12452648
M. Wt: 432.5 g/mol
InChI Key: YNFKTIVFADBDMT-UHFFFAOYSA-N
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Description

The compound 5-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),4-trien-3-one is a complex organic molecule with a unique structure that includes methoxy and methylphenyl groups, as well as a thia-diazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),4-trien-3-one typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the Methoxyphenyl Intermediate: This can be achieved through the methylation of a hydroxyphenyl compound using methyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Methylphenyl Group: This step involves the reaction of the methoxyphenyl intermediate with a methylphenyl halide under conditions that promote nucleophilic substitution.

    Construction of the Thia-Diazatricyclo Framework: This complex step may involve cyclization reactions facilitated by sulfur-containing reagents and diazotization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),4-trien-3-one: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),4-trien-3-one:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its complex framework could be useful in the design of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism by which 5-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),4-trien-3-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),4-trien-3-one: is unique due to its complex thia-diazatricyclo framework, which is not commonly found in simpler analogs. This complexity may confer unique properties and reactivity, making it valuable for specialized applications.

Properties

Molecular Formula

C25H24N2O3S

Molecular Weight

432.5 g/mol

IUPAC Name

2-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H24N2O3S/c1-15-7-9-16(10-8-15)14-30-19-12-11-17(13-20(19)29-2)23-26-24(28)22-18-5-3-4-6-21(18)31-25(22)27-23/h7-13H,3-6,14H2,1-2H3,(H,26,27,28)

InChI Key

YNFKTIVFADBDMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3)OC

Origin of Product

United States

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